Cas no 125617-14-3 (3-2-(trifluoromethyl)phenylprop-2-en-1-ol)

3-2-(trifluoromethyl)phenylprop-2-en-1-ol structure
125617-14-3 structure
Product Name:3-2-(trifluoromethyl)phenylprop-2-en-1-ol
CAS No:125617-14-3
MF:C10H9F3O
MW:202.173073530197
CID:1218423
PubChem ID:19876981
Update Time:2025-09-17

3-2-(trifluoromethyl)phenylprop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-ol, 3-[2-(trifluoromethyl)phenyl]-, (2E)-
    • 3-2-(trifluoromethyl)phenylprop-2-en-1-ol
    • 2092885-93-1
    • (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propen-1-ol
    • LTSVUJCQNDJOJO-HWKANZROSA-N
    • EN300-1931316
    • CS-0269455
    • 2-Propen-1-ol, 3-[2-(trifluoromethyl)phenyl]-
    • 2-(Trifluoromethyl)cinnamyl alcohol
    • 3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol
    • SCHEMBL638980
    • SCHEMBL638979
    • (E)-3-(2-(Trifluoromethyl)phenyl)prop-2-en-1-ol
    • 125617-14-3
    • Inchi: 1S/C10H9F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-6,14H,7H2/b5-3+
    • InChI Key: LTSVUJCQNDJOJO-HWKANZROSA-N
    • SMILES: FC(C1C=CC=CC=1/C=C/CO)(F)F

Computed Properties

  • Exact Mass: 202.06054939g/mol
  • Monoisotopic Mass: 202.06054939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.2Ų

3-2-(trifluoromethyl)phenylprop-2-en-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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$557.0 2023-09-17
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1340125-50mg
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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1340125-500mg
(E)-3-(2-(Trifluoromethyl)phenyl)prop-2-en-1-ol
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Enamine
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